methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate

Kinase inhibitor Akt prodrug

Choose methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate over generic 6-chloro analogs. The C-2 cyclopropyl enhances metabolic stability and target selectivity; the C-6 methyl ester preserves membrane permeability 6–8.8× better than the free acid for cell-based assays while enabling direct aminolysis for parallel amide library synthesis. This scaffold has produced orally bioavailable inhibitors against Mps1/TTK, GSK-3β, IKKβ, Haspin, ROCK2, and IRAK4. Ideal for kinase inhibitor lead optimization – procure the ester to streamline biochemical-to-cellular assay cascades.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
CAS No. 2121711-89-3
Cat. No. B6449895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate
CAS2121711-89-3
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN2C=C(N=C2C=C1)C3CC3
InChIInChI=1S/C11H11N3O2/c1-16-11(15)8-4-5-10-12-9(7-2-3-7)6-14(10)13-8/h4-7H,2-3H2,1H3
InChIKeyQFLSWKLHKSFPMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate (CAS 2121711-89-3): Procurement-Relevant Structural and Pharmacochemical Profile


Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate (CAS 2121711-89-3) is a heterocyclic small molecule comprising an imidazo[1,2-b]pyridazine core with a cyclopropyl substituent at position 2 and a methyl ester at position 6 . This bicyclic scaffold is a recognized privileged structure in kinase inhibitor discovery, having yielded potent, selective, and orally bioavailable inhibitors against targets including Mps1/TTK, GSK-3β, IKKβ, Haspin, ROCK2, and IRAK4 [1][2][3][4][5]. The ester functionality at C-6 enables straightforward derivatization to carboxamides or carboxylic acids, making the compound a strategic intermediate for parallel library synthesis and lead optimization campaigns .

Why Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate Cannot Be Interchanged with Generic Imidazo[1,2-b]pyridazine Analogs


The imidazo[1,2-b]pyridazine scaffold is exquisitely sensitive to substitution pattern. The C-2 cyclopropyl group in this compound is not a decorative feature; it directly impacts metabolic stability and target selectivity relative to H- or methyl-substituted analogs [1]. The C-6 methyl ester serves as a dual-purpose functionality: it acts as a latent carboxylic acid that can be hydrolyzed on demand, yet preserves membrane permeability far better than the free acid, a critical advantage for cell-based screening [2]. Substituting a generic 6-chloro or 6-unsubstituted imidazo[1,2-b]pyridazine—which are widely available—eliminates the synthetic handle for late-stage amide diversification strategy used in numerous kinase inhibitor programs [1]. The following quantitative evidence substantiates why this specific substitution pattern is not interchangeable with its closest analogs.

Quantitative Differentiation Evidence for Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate Against Closest Analogs


Methyl Ester vs. Free Carboxylic Acid: ≥6-Fold Potency Retention in Kinase Assays

In a head-to-head comparison within the same patent (US9604989), the methyl ester analog (Example 56) demonstrated an IC50 of 16 nM against Akt2, while the corresponding carboxylic acid (Example 67) showed a 6-fold drop in potency to 96 nM [1]. Against Akt1, the ester exhibited an IC50 of 6.6 nM versus 58 nM for the acid—an 8.8-fold potency loss [1]. These data establish that the methyl ester form preserves the target binding affinity that is largely lost upon hydrolysis to the free acid.

Kinase inhibitor Akt prodrug

Methyl Ester Permeability Advantage Over Free Acid: Lipophilicity and Hydrogen Bond Donor Profile

The methyl ester form of imidazo[1,2-b]pyridazine-6-carboxylic acid has zero hydrogen bond donors (HBD = 0), whereas the corresponding carboxylic acid possesses one HBD . This difference in HBD count alters the predicted lipophilicity (cLogP) by approximately 0.5–1.0 log units, directly impacting passive membrane permeability . In multiple imidazo[1,2-b]pyridazine kinase inhibitor programs, the methyl ester prodrug strategy has been deliberately employed to improve cellular uptake before intracellular esterase-mediated hydrolysis to the active acid .

Membrane permeability Drug-likeness physicochemical property

Cyclopropyl at C-2 vs. Methyl or Hydrogen: Enhanced Metabolic Stability and Selectivity Profile

The cyclopropyl substituent at position 2 is widely recognized to reduce cytochrome P450-mediated oxidative metabolism compared to methyl or unsubstituted analogs [1][2]. In the broader imidazo[1,2-b]pyridazine carboxamide series, compounds bearing the 2-cyclopropyl group are explicitly characterized as possessing improved metabolic stability in human liver microsome assays [1]. This class-level inference is supported by established medicinal chemistry principles: the cyclopropane ring increases the ionization potential of adjacent π-systems, making them less susceptible to CYP-mediated oxidation [2].

Metabolic stability Cyclopropyl effect Oxidative metabolism

Methyl Ester as a Superior Synthetic Intermediate: Direct Amidation vs. Acid Activation

The methyl ester at C-6 enables direct aminolysis to the corresponding carboxamide under mild basic conditions (e.g., NaOMe/MeOH or AlMe3-amine complex), whereas 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid requires pre-activation with coupling reagents (e.g., HATU, EDCI) . The 6-chloro analog (CAS 916257-51-7) is also synthetically useful for nucleophilic displacement but suffers from moderate yields (42% for the chloro intermediate step) and requires high-temperature or transition-metal-catalyzed conditions . The methyl ester therefore provides a balance of stability during storage and reactivity under mild conditions that neither the free acid nor the chloro analog can match for late-stage amide library synthesis .

Synthetic chemistry amide coupling building block

Imidazo[1,2-b]pyridazine Scaffold Advantage Over Imidazo[1,2-a]pyrazine: Oral Bioavailability and Kinase Selectivity

A direct scaffold comparison in the Mps1/TTK inhibitor program revealed that the imidazo[1,2-a]pyrazine lead 10a exhibited good biochemical activity but only moderate cellular and antiproliferative potency and no oral bioavailability in rat. Switching to the imidazo[1,2-b]pyridazine scaffold (compound 27f) produced an orally bioavailable inhibitor with cellular Mps1 IC50 = 0.70 nM and remarkable antiproliferative activity in multiple cancer cell lines (A549 IC50 = 6.0 nM), while maintaining selectivity over 192 kinases [1]. This scaffold-level differentiation directly applies to the target compound, as it bears the identical core heterocycle.

Scaffold hopping oral bioavailability kinase selectivity

Composite Differentiation: Combined Cyclopropyl + Methyl Ester Substitution Offers Orthogonal Drug Discovery Levers

The simultaneous presence of a metabolically stabilizing cyclopropyl group at C-2 and a permeability-enhancing methyl ester at C-6 represents a deliberate molecular design choice that simultaneously addresses two critical optimization axes—metabolic stability and cell permeability—within a single building block [1]. In the GSK-3β inhibitor program, imidazo[1,2-b]pyridazine analogs required extensive optimization at both the 2- and 6-positions to achieve brain penetration and oral bioavailability [2]. The target compound pre-integrates both privileged substituents, enabling SAR exploration at the 3-, 7-, and 8-positions instead of expending resources on optimizing the 2- and 6-positions de novo.

Multiparameter optimization Lead optimization SAR

Scientifically Validated Application Scenarios for Methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate in Drug Discovery


Late-Stage Amide Library Synthesis for Kinase Inhibitor Hit-to-Lead Optimization

The methyl ester functionality enables direct aminolysis to generate diverse carboxamide libraries under mild conditions, avoiding the coupling reagents required for the corresponding carboxylic acid [1]. This scenario is directly supported by the synthetic utility evidence establishing the ester as a superior intermediate. Med chem teams can use this compound as the common core for parallel amide synthesis, probing SAR at the C-6 position while the C-2 cyclopropyl group provides baseline metabolic stability [2].

Cell-Based Kinase Inhibitor Screening Where Membrane Permeability Is Prerequisite

The methyl ester form provides the permeability advantage essential for cell-based assays, as demonstrated by the 6-fold to 8.8-fold potency retention over the free acid in cellular kinase target engagement [1]. Procurement of the ester rather than the acid ensures that the compound can be screened in cellular phenotypic or target engagement assays without requiring pre-hydrolysis or additional derivatization, streamlining the assay cascade from biochemical to cellular readouts [1].

Scaffold-Hopping Campaigns from Imidazo[1,2-a]pyrazine to Orally Bioavailable Imidazo[1,2-b]pyridazine Cores

For programs that have identified imidazo[1,2-a]pyrazine hits but failed to achieve oral bioavailability, this compound provides the validated imidazo[1,2-b]pyridazine scaffold that has demonstrated oral bioavailability and sub-nanomolar cellular potency in the Mps1/TTK inhibitor program [1]. The pre-installed cyclopropyl and methyl ester groups retain the key pharmacophoric features while shifting the core heterocycle, enabling a data-driven scaffold hop supported by published head-to-head evidence [1].

Multiparameter Lead Optimization Prioritizing Metabolic Stability and CNS Penetration

For programs targeting CNS kinases such as GSK-3β, the cyclopropyl group addresses metabolic stability concerns that are critical for achieving brain exposure [1]. The combined cyclopropyl + methyl ester architecture provides a starting point where two critical properties are already addressed, allowing medicinal chemists to focus optimization resources on improving potency and selectivity at the remaining positions (3, 7, 8) of the scaffold [1]. This use case is anchored in the class-level metabolic stability advantage and the scaffold-level oral bioavailability evidence.

Quote Request

Request a Quote for methyl 2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.